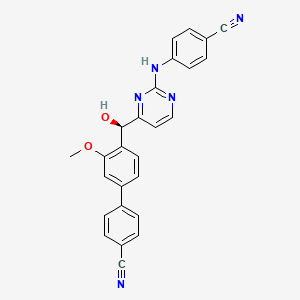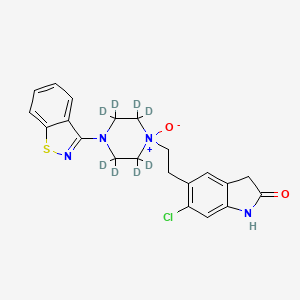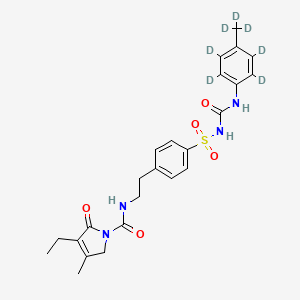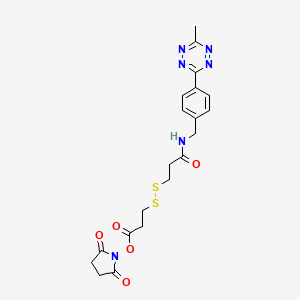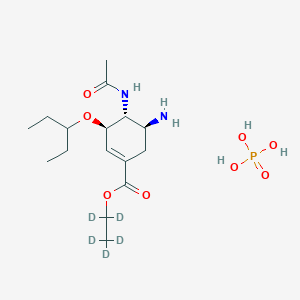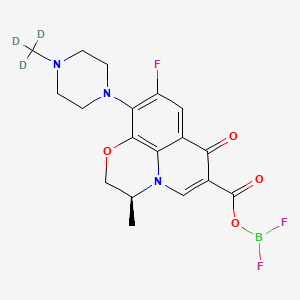
Levofloxacin difluoroboryl ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levofloxacin difluoroboryl ester-d3 is a stable isotope-labeled compound derived from levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of levofloxacin, as well as its interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of levofloxacin difluoroboryl ester-d3 involves the esterification of levofloxacin with difluoroboryl groups. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as column chromatography, to ensure the final product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions
Levofloxacin difluoroboryl ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The difluoroboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
Levofloxacin difluoroboryl ester-d3 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion of levofloxacin.
Pharmacodynamic Studies: To understand the drug’s effects on biological systems.
Drug Interaction Studies: To explore interactions between levofloxacin and other drugs or biological molecules.
Environmental Studies: To study the behavior of levofloxacin in different environmental conditions.
Mechanism of Action
Levofloxacin difluoroboryl ester-d3, like levofloxacin, exerts its effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: A racemic mixture of levofloxacin and its enantiomer.
Gatifloxacin: Another fluoroquinolone antibiotic with similar properties.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria.
Uniqueness
Levofloxacin difluoroboryl ester-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of levofloxacin, making it a crucial tool in drug research and development .
Properties
Molecular Formula |
C18H19BF3N3O4 |
|---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H19BF3N3O4/c1-10-9-28-17-14-11(7-13(20)15(17)24-5-3-23(2)4-6-24)16(26)12(8-25(10)14)18(27)29-19(21)22/h7-8,10H,3-6,9H2,1-2H3/t10-/m0/s1/i2D3 |
InChI Key |
JYZNWNGAFTWHBX-XBKOTWQMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)OB(F)F)C)F |
Canonical SMILES |
B(OC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


